PAMP-12 (unmodified) (TFA), also known as Proadrenomedullin N-terminal 20 peptide, corresponds to amino acids 9 to 20 of proadrenomedullin. It is a potent endogenous peptide agonist of the Mas-related G protein-coupled receptor X2, exhibiting an effective concentration (EC50) of approximately 57.2 nM. PAMP-12 has significant biological activities, including hypotensive effects through the inhibition of catecholamine secretion and potent antimicrobial properties against various bacterial strains, which do not involve direct interaction with microbial cell membranes but instead target bacterial DNA .
PAMP-12 is derived from porcine and human sources, specifically isolated from the adrenal medulla. It is classified as a peptide hormone and belongs to the family of proadrenomedullin peptides, which are known for their diverse physiological roles, particularly in cardiovascular regulation and immune response modulation .
The synthesis of PAMP-12 (unmodified) (TFA) typically employs solid-phase peptide synthesis techniques. Key reagents used in this process include N,N'-diisopropylcarbodiimide and hydroxybenzotriazole for facilitating peptide bond formation. The synthesis requires anhydrous solvents and an inert atmosphere to minimize side reactions .
PAMP-12 primarily undergoes peptide bond formation during its synthesis. Under physiological conditions, it does not typically engage in oxidation or reduction reactions. The major product formed during synthesis is the peptide itself, characterized by its specific amino acid sequence .
The synthesis conditions include:
PAMP-12 acts as an agonist for the Mas-related G protein-coupled receptor X2, leading to various physiological effects:
PAMP-12 has several scientific uses:
PAMP-12 (Peptide Sequence: FRKKWNKWALSR-NH₂) is a 12-amino acid bioactive peptide derived from the proteolytic processing of proadrenomedullin (proADM), a common precursor shared with the vasoactive peptide adrenomedullin (ADM) [1]. The maturation occurs through precisely regulated endoproteolytic cleavage events:
Table 1: Proteolytic Fragments of Proadrenomedullin
Fragment | Amino Acid Sequence | Bioactivity | Primary Receptor Targets |
---|---|---|---|
proADM (full) | 185 residues | Inactive precursor | N/A |
PAMP(1-20) | FRKKWNKWALSRVGRAQGRV-NH₂ | Moderate vasodilatory activity | ACKR3 (low affinity) |
PAMP-12 (9-20) | FRKKWNKWALSR-NH₂ | Potent hypotensive activity; High receptor affinity | ACKR3, MrgX2 |
PAMP(12-20) | KWNKWALSR-NH₂ | Reduced potency | None identified |
The proteolytic cascade generating PAMP-12 is dynamically regulated by tissue-specific expression of convertases:
PAMP-12 undergoes critical post-translational modifications (PTMs) that dictate its stability, receptor selectivity, and biological half-life:
Table 2: Post-Translational Modifications Impacting PAMP-12 Stability
Modification | Site/Residue | Functional Consequence | Stability Half-Life |
---|---|---|---|
C-Terminal Amidation | Arg¹² (C-terminus) | ↑ Binding to MrgX2 (EC₅₀ = 57–785 nM); ↑ Hypotensive potency | 4–6 min (plasma) |
Proteolytic Processing | Arg⁸⁹↓Arg⁹⁰ (proADM) | Generates bioactive PAMP-12 | N/A |
Oxidative Degradation | Phe⁹, Trp¹⁴/Trp¹⁶ | Inactivation; Loss of vasoregulatory activity | <2 min (extracellular matrix) |
Aggregation | Hydrophobic core (WALSR) | Insoluble aggregate formation; Cleared by autophagy | Hours (intracellular) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7